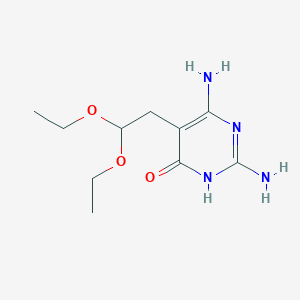
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
Übersicht
Beschreibung
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is an organic compound belonging to the class of aminopyrimidines. It is characterized by the presence of two amino groups at positions 2 and 6, a diethoxyethyl group at position 5, and a hydroxyl group at position 4 on the pyrimidine ring. This compound has a molecular formula of C10H18N4O3 and a molecular weight of 242.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL typically involves the reaction of ethyl 2,2-diethoxyethylcyanoacetate with guanidine hydrochloride. The reaction proceeds under basic conditions, often using sodium ethoxide as a base. The intermediate product is then subjected to hydrolysis to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups at positions 2 and 6 can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-one.
Reduction: Formation of 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino groups and the hydroxyl group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with different substituents.
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: A closely related compound with a similar structure but lacking one amino group.
Uniqueness: 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino groups and the diethoxyethyl group enhances its reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
2,4-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-16-7(17-4-2)5-6-8(11)13-10(12)14-9(6)15/h7H,3-5H2,1-2H3,(H5,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXLDUPAYIQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(N=C(NC1=O)N)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491224 | |
| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63026-85-7 | |
| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B3055021.png)
![N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B3055023.png)
![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)




![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)

![1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione](/img/structure/B3055037.png)

